molecular formula C21H18N2O5 B11933712 (2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid

(2R,3S)-1-[(phenanthren-3-yl)carbonyl]piperazine-2,3-dicarboxylic acid

Cat. No.: B11933712
M. Wt: 378.4 g/mol
InChI Key: VVUAQPXBYDYTDF-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

UBP141 is synthesized through a series of chemical reactions involving piperazine-2,3-dicarboxylic acid derivatives. The synthesis typically involves the following steps :

    Formation of the piperazine ring: This is achieved by reacting appropriate starting materials under controlled conditions.

    Substitution reactions: Various substituents are introduced to the piperazine ring to achieve the desired chemical structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

While specific industrial production methods for UBP141 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to produce UBP141 in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

UBP141 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Typically involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

    Oxidation reactions: May involve oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can modify the functional groups present in UBP141.

Scientific Research Applications

UBP141 has a wide range of applications in scientific research, particularly in the fields of neuroscience and pharmacology :

    Neuroscience: Used to study the role of NMDA receptors in synaptic transmission and plasticity. It helps in understanding the mechanisms underlying various neurological disorders.

    Pharmacology: Employed in the development of new therapeutic agents targeting NMDA receptors. It aids in the design of drugs for conditions such as epilepsy, schizophrenia, and neurodegenerative diseases.

    Biology: Utilized in research on cellular signaling pathways and receptor-ligand interactions.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

(2R,3S)-1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid

InChI

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1

InChI Key

VVUAQPXBYDYTDF-ZWKOTPCHSA-N

Isomeric SMILES

C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2

Origin of Product

United States

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